

The Enigmatic Presence of Bipinnatin J in Marine Gorgonians: A Technical Guide

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Compound of Interest

Compound Name: *Bipinnatin J*

Cat. No.: *B1230933*

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ONTARIO, CA – **Bipinnatin J**, a furanocembranoid diterpene, stands as a pivotal intermediate in the biosynthesis of more complex and biologically active marine natural products. Isolated from gorgonian octocorals of the genus *Pseudopterogorgia*, its natural abundance and the intricate pathways it traverses remain a subject of significant interest to the scientific community. This technical guide provides a comprehensive overview of the current knowledge surrounding the natural occurrence of **Bipinnatin J**, detailing its isolation from marine organisms and its biosynthetic significance.

Natural Abundance of Bipinnatin J

Bipinnatin J has been identified as a natural constituent of the gorgonian octocorals *Pseudopterogorgia bipinnata* and *Pseudopterogorgia kallos*.^{[1][2][3]} These marine invertebrates, commonly known as sea plumes or sea fans, are recognized as prolific producers of a diverse array of diterpenes. While the presence of **Bipinnatin J** in these organisms is well-established, specific quantitative data regarding its natural abundance, such as the yield as a percentage of the organism's dry weight or its concentration in the coral tissue, is not extensively detailed in the currently available scientific literature. The primary focus of existing research has been on the total synthesis of **Bipinnatin J**, underscoring its importance as a precursor to other intricate molecules.^{[1][2][3]}

Table 1: Documented Marine Sources of **Bipinnatin J**

Marine Organism	Phylum	Class	Order	Family	Genus
Pseudoptero gorgia bipinnata	Cnidaria	Anthozoa	Alcyonacea	Gorgoniidae	Pseudoptero gorgia
Pseudoptero gorgia kallos	Cnidaria	Anthozoa	Alcyonacea	Gorgoniidae	Pseudoptero gorgia

Experimental Protocols: Isolation of Furanocembranoid Diterpenes

The following is a generalized protocol for the isolation and purification of furanocembranoid diterpenes, including **Bipinnatin J**, from gorgonian corals. This methodology is based on established procedures for the extraction of secondary metabolites from marine invertebrates.

2.1. Collection and Preparation of Marine Organism

- Specimens of Pseudopterogorgia species are collected by hand using SCUBA.
- The collected corals are immediately frozen to preserve the chemical integrity of their secondary metabolites.
- Prior to extraction, the frozen samples are typically lyophilized (freeze-dried) to remove water, and the dried material is then ground into a fine powder.

2.2. Extraction

- The powdered coral tissue is subjected to exhaustive extraction with an organic solvent, commonly dichloromethane or a mixture of dichloromethane and methanol.
- This process is often carried out at room temperature with stirring for an extended period (e.g., 24-48 hours) and repeated multiple times to ensure complete extraction of the lipophilic compounds.

- The resulting crude extract is obtained after filtration and removal of the solvent under reduced pressure using a rotary evaporator.

2.3. Chromatographic Purification

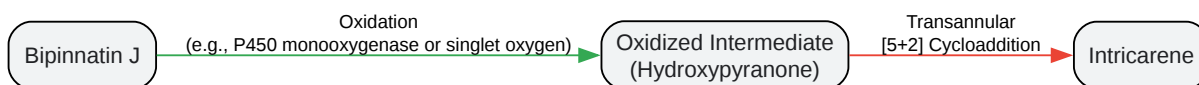
- The crude extract is subjected to a series of chromatographic techniques to isolate individual compounds.
- Initial Fractionation: The extract is often first fractionated using vacuum liquid chromatography (VLC) or column chromatography over silica gel, employing a solvent gradient of increasing polarity (e.g., from hexane to ethyl acetate to methanol).
- Fine Purification: Fractions containing the compounds of interest, as identified by thin-layer chromatography (TLC), are then further purified using high-performance liquid chromatography (HPLC). Reversed-phase (e.g., C18) or normal-phase HPLC with various solvent systems is used to achieve the final separation and purification of **Bipinnatin J**.

2.4. Structure Elucidation

- The structure of the purified **Bipinnatin J** is confirmed through a combination of spectroscopic methods, including:
 - Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (^1H and ^{13}C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to determine the connectivity and stereochemistry of the molecule.
 - Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the elemental composition and molecular weight.

Biosynthetic Significance of Bipinnatin J

Bipinnatin J is a key biosynthetic precursor to more complex polycyclic diterpenes, such as intricarene.^{[4][5]} The proposed biosynthetic transformation involves an initial oxidation of the furan ring of **Bipinnatin J**, followed by a transannular [5+2] cycloaddition reaction.^[4] This pathway highlights the role of **Bipinnatin J** as a molecular scaffold from which nature constructs a variety of structurally diverse and biologically active compounds.

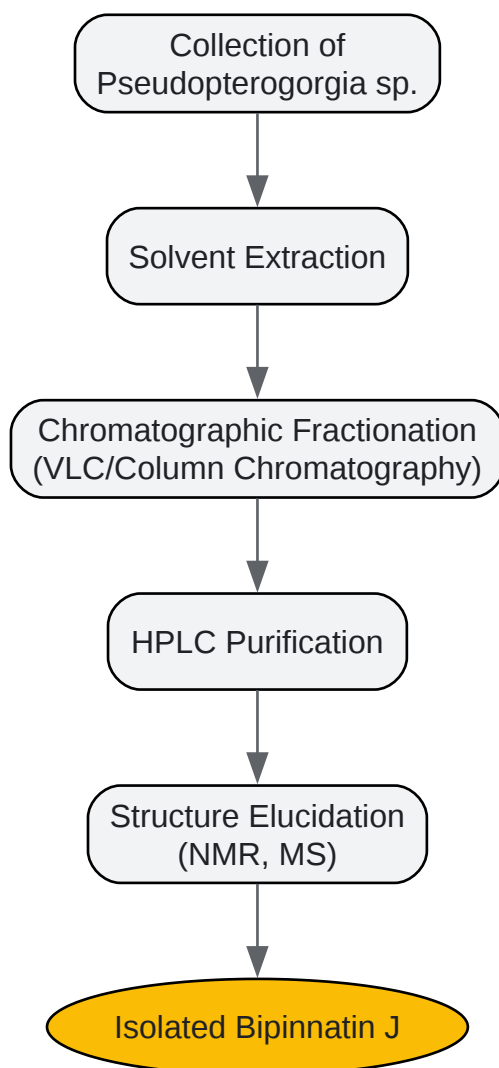


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Proposed biosynthetic conversion of **Bipinnatin J** to Intricarene.

Experimental Workflow for Isolation and Characterization

The overall workflow for the discovery and characterization of **Bipinnatin J** from its natural source involves a systematic progression from collection to structural elucidation.



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